KRN383 Analog Superior In Vivo Tumor Eradication Compared to SU11248 in FLT3-ITD Xenograft Models
In a direct head-to-head comparison, KRN383 demonstrated superior in vivo antitumor efficacy relative to the precedent FLT3 inhibitor SU11248 in a FLT3-ITD mutant xenograft model [1].
| Evidence Dimension | In vivo antitumor efficacy in FLT3-ITD mutant xenograft model |
|---|---|
| Target Compound Data | Tumor eradication in all nude mice (longer than 6 months) |
| Comparator Or Baseline | SU11248: Efficacy inferior to KRN383; specific tumor eradication not reported |
| Quantified Difference | All effects of KRN383 were superior to those of SU11248; KRN383 induced eradication, SU11248 did not |
| Conditions | Single oral administration (80 mg/kg) or consecutive dosing (20 mg/kg/day x 28 days) in nude mice subcutaneously implanted with MV4-11 cells |
Why This Matters
This matters because tumor eradication following single-dose administration distinguishes KRN383 from SU11248 and informs procurement for studies requiring durable in vivo responses with minimal dosing frequency.
- [1] Nishiyama U, Ozai M, Yoshioka R, et al. Single Oral Administration of KRN383, a Novel Flt3 Inhibitor, Induces Eradication of the Xenograft Tumor Harboring Flt3 Mutation in Mice. Blood. 2004;104(11):2545. doi:10.1182/blood.V104.11.2545.2545 View Source
